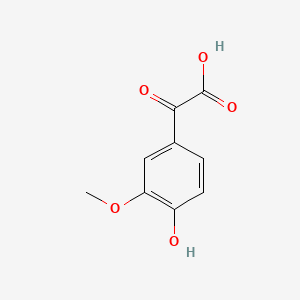
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid often involves multi-step chemical reactions with specific reagents and conditions designed to introduce or modify functional groups. For example, a related compound, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, was synthesized from 4-methylsalicylic acid through esterification and etherification, with an overall yield of 58% (W. Mi, 2006). Another method involved the regioselective bromination of 4-methoxyphenylacetic acid, yielding the title compound with a methoxy group almost coplanar with the phenyl ring (I. Guzei et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds often features specific spatial arrangements that influence their chemical behavior. For instance, the methoxy group's near coplanar arrangement with the phenyl ring and the acetic acid substituent's tilt are critical in determining the compound's electronic properties and reactivity (I. Guzei et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to a wide range of products depending on the reactants and conditions used. For example, the novel reaction of 4-methoxylphenylhydrazine hydrochloride with 2-oxoacetic acid resulted in the formation of 3-(4-methoxyphenyldiazo) acrylic acid, showcasing the impact of the benzene ring substituents on the electronegativity and reaction outcomes (B. Liu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for their application in various chemical processes. For example, the synthesis of 4-hydroxy-3-methoxyphenyl oxime from vanillin detailed the reaction process's optimal conditions, leading to a high product ratio of 97.4% (Zhan Jian, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms
- The compound 2-[2-(4-methoxyphenyl)hydrazono] acetic acid, related to 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid, was synthesized using 4-methoxylphenylhydrazine hydrochloride as a starting material, leading to novel reactions influenced by the substituents of the benzene ring. This study provides insights into reaction mechanisms involving similar compounds (Liu et al., 2009).
Biosynthesis and Metabolism in Plants
- Research into the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants reveals that this compound and related compounds derive from the shikimic acid pathway. Two distinct biosynthetic routes for such compounds were identified, highlighting the complex metabolic processes in plants (Kindl, 1969).
Natural Product Isolation and Characterization
- From the hydrophilic extract of the ascidian Polycarpa aurata, compounds related to this compound were isolated, including butyl 2-(4-methoxyphenyl)-2-oxoacetate. These findings contribute to the understanding of marine natural products and their unique chemical structures (Wessels et al., 2001).
Analytical Methods
- A liquid chromatography method with electrochemical detection was developed for the assay of 4-hydroxy-3-methoxyphenylacetic acid, closely related to this compound. This method is significant for detecting and quantifying similar compounds in clinical samples, offering insights into their presence in various diseases (Morrisey & Shihabi, 1979).
Crystallographic Studies
- The crystal structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, a compound structurally similar to this compound, was studied. Understanding the molecular orientation and hydrogen bonding in such compounds is crucial for their potential application in various fields (Okabe et al., 1995).
Zukünftige Richtungen
: AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(5), 309–316. Read more : NIST Chemistry WebBook. (2010). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. View details : NIST Chemistry WebBook. (2010). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester. View details
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), are end-products from gut microbiota from dietary polyphenols . These compounds might contribute to their health benefits by interacting with various targets in the body .
Mode of Action
It is suggested that similar compounds like hmpa might interact with their targets to bring about beneficial health effects
Biochemical Pathways
It is known that similar compounds like hmpa can influence hepatic lipid metabolism via gpr41 . This suggests that 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid might also affect similar pathways and have downstream effects on lipid metabolism.
Pharmacokinetics
Studies on hmpa in sprague-dawley rats have shown that after oral administration, intact and conjugated hmpas in the bloodstream were detected and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .
Result of Action
It is suggested that similar compounds like hmpa might have various beneficial health effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, factors that influence the gut microbiota, such as diet and lifestyle, could potentially affect the action of this compound.
Biochemische Analyse
Biochemical Properties
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into other bioactive compounds . Additionally, it interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance muscle function and improve hepatic glucose and lipid metabolism . Furthermore, it inhibits protein catabolism and promotes muscle development, indicating its potential benefits in muscle health and performance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors such as GPR41, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound also influences enzyme activity, either inhibiting or activating them, which in turn affects gene expression and metabolic pathways. These molecular interactions are vital for understanding the compound’s therapeutic potential and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, and its degradation products have been analyzed to determine their impact on cellular processes . Long-term studies have indicated that the compound maintains its beneficial effects on muscle function and metabolism, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions, while high doses may lead to adverse effects such as toxicity and metabolic imbalances . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. It is metabolized by gut microbiota into metabolites such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, which further participates in metabolic processes . These pathways are essential for understanding the compound’s role in metabolism and its potential health benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes, ensuring its availability for metabolic processes and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on metabolic pathways and cellular processes . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring its proper function and therapeutic potential.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAYTVADCVBACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174059 | |
| Record name | Vanilglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2021-40-1 | |
| Record name | Vanilglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanilglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




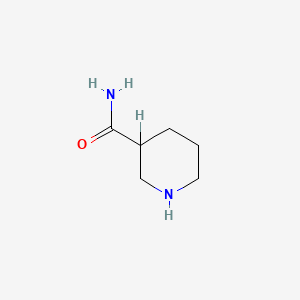

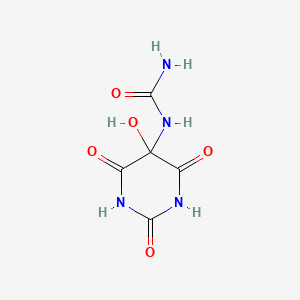

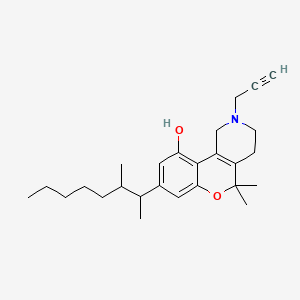

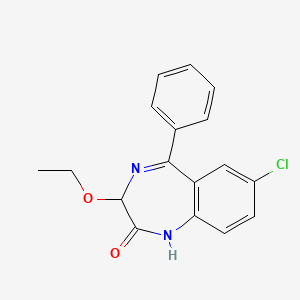
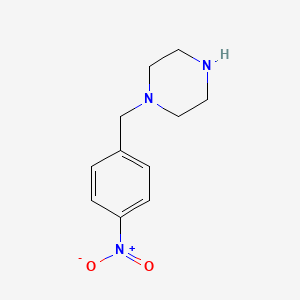
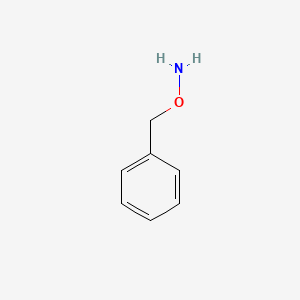
![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)


